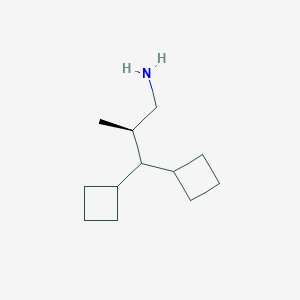

2-(Bromomethyl)-4,4-dimethyloxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Bromomethyl)-4,4-dimethyloxolane” likely refers to a brominated organic compound. Brominated compounds are often used in organic synthesis due to their reactivity . They can serve as intermediates in the synthesis of various complex molecules .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, bromomethylation is a common reaction in organic chemistry . It typically involves the reaction of a compound with a source of bromomethane .Molecular Structure Analysis

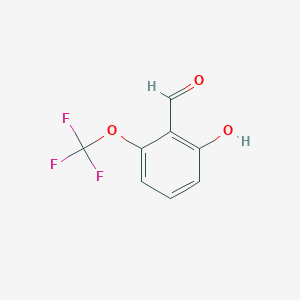

The molecular structure of “this compound” would likely consist of a five-membered ring (oxolane) with two methyl groups attached to the same carbon atom and a bromomethyl group attached to an adjacent carbon .Chemical Reactions Analysis

Brominated compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group . They can also participate in elimination reactions, where the bromine atom is removed to form a double bond .Physical and Chemical Properties Analysis

Brominated compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the increased molecular weight and polarizability of bromine .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates 2-(Bromomethyl)-4,4-dimethyloxolane plays a role in synthesizing pharmaceutical intermediates. For example, it is used in the practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

Organic Chemistry and Molecular Synthesis The compound serves as a precursor in organic synthesis. It is utilized to create highly extended and quinonoid tetrathiafulvalene (TTF) derivatives, indicating its utility in the development of advanced organic materials (Gautier et al., 1999).

Development of Heterocyclic Systems It is used as a “masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems, showcasing its versatility in creating complex organic structures (Bogolyubov, Chernysheva, & Semenov, 2004).

Insect Pheromone Synthesis This compound is involved in the synthesis of insect pheromones, highlighting its application in the field of entomology and pest control (Fernandes, Bortoluzzi, & Sá, 2004).

Chemical Reactivity Studies The reactivity of similar compounds towards various nucleophiles in different solvent systems has been investigated, providing insights into its chemical behavior and potential applications in synthetic chemistry (Stankovic et al., 2012).

Methylthiolation Reactions It is used in methylthiolation reactions, demonstrating its use in the modification of chemical structures for diverse applications, including pharmaceuticals and agrochemicals (Chougala et al., 2017).

Preparation of Itaconic Acid Esters This compound serves as an efficient precursor for the synthesis of itaconic acid esters, useful in various industrial and pharmaceutical applications (Beltaïef et al., 1999).

Synthesis of Nanoparticles and Polymers Its derivatives are used in the synthesis of extended oxazoles, demonstrating its potential in polymer chemistry and materials science (Patil & Luzzio, 2016).

Wirkmechanismus

Target of Action

Bromomethyl compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

For instance, they can undergo electrophilic addition reactions with alkenes . In such reactions, the bromine atom in the bromomethyl group acts as an electrophile, attracting the electron-rich alkene, leading to the formation of a new carbon-bromine bond .

Biochemical Pathways

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Pharmacokinetics

For example, lenalidomide, a drug used in the treatment of multiple myeloma, is synthesized using a bromomethyl compound .

Result of Action

Bromomethyl compounds are often used in the synthesis of various pharmaceuticals, which can have a wide range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action of many chemical compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4,4-dimethyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUONHJRUOOLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

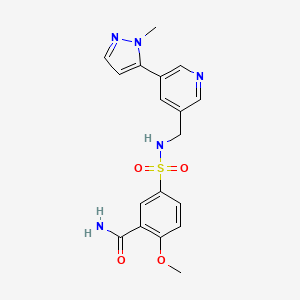

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)

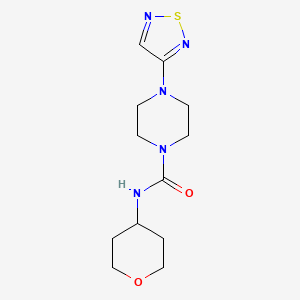

![ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2419985.png)

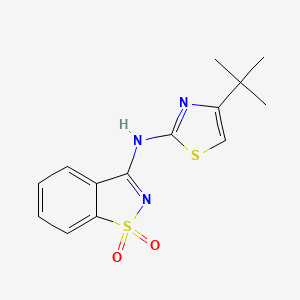

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

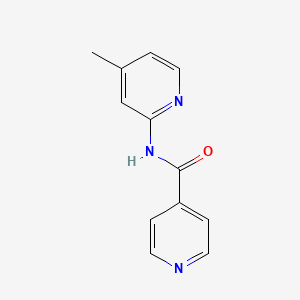

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)